molecular formula C10H16ClN3O2 B2937075 methyl7-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylatehydrochloride CAS No. 2243505-72-6

methyl7-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylatehydrochloride

Cat. No.: B2937075
CAS No.: 2243505-72-6
M. Wt: 245.71
InChI Key: DQZRLHUTLFTOBR-UHFFFAOYSA-N
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Description

Methyl7-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate hydrochloride is a bicyclic heterocyclic compound featuring a partially saturated imidazo[1,2-a]pyridine core. The molecule is substituted at position 3 with a methyl carboxylate group and at position 7 with an aminomethyl group, forming a hydrochloride salt to enhance solubility and stability .

Properties

IUPAC Name

methyl 7-(aminomethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2.ClH/c1-15-10(14)8-6-12-9-4-7(5-11)2-3-13(8)9;/h6-7H,2-5,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZRLHUTLFTOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2N1CCC(C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl7-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate hydrochloride is a compound belonging to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antibacterial, antiviral, and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a complex imidazo[1,2-a]pyridine structure that contributes to its biological activity. The synthesis typically involves the reaction of substituted 2-aminopyridines with ethyl 2-chloroacetoacetate, followed by saponification to yield the carboxylic acid derivative. This method allows for the generation of various analogs with potentially enhanced biological properties.

Biological Activity Overview

Imidazo[1,2-a]pyridine derivatives have been extensively studied for their pharmacological potential. The following subsections summarize key areas of biological activity related to methyl7-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate hydrochloride.

Antibacterial Activity

Research has demonstrated that certain imidazo[1,2-a]pyridine derivatives exhibit significant antibacterial activity against various strains of bacteria. For instance:

  • Minimum Inhibitory Concentrations (MICs) : Compounds in this class have shown MIC values as low as 0.006 μM against Mycobacterium tuberculosis (Mtb), indicating potent antibacterial properties against both replicating and non-replicating bacteria .
  • Resistance Profiles : Some derivatives have been effective against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb .

Antiviral Activity

Imidazo[1,2-a]pyridine compounds have also been evaluated for their antiviral properties:

  • Broad-Spectrum Activity : Certain derivatives demonstrated activity against a wide range of viruses. For example, amidino-substituted imidazo[4,5-b]pyridines showed notable antiviral effects with IC50 values in the sub-micromolar range .
  • Mechanism of Action : The antiviral action is believed to involve interaction with viral DNA or RNA synthesis pathways.

Anticancer Activity

The anticancer potential of methyl7-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate hydrochloride has been highlighted in several studies:

  • In Vitro Studies : Compounds from this family have shown selective antiproliferative effects on various cancer cell lines including glioblastoma and colorectal carcinoma. For instance, specific derivatives exhibited IC50 values ranging from 0.4 to 3.2 μM against different cancer types .
  • Mechanisms : The anticancer mechanisms often involve intercalation into DNA or inhibition of specific enzymes crucial for cancer cell proliferation .

Case Studies

Several case studies illustrate the efficacy of imidazo[1,2-a]pyridine derivatives:

  • Study on Antitubercular Activity : A set of synthesized compounds was tested against Mtb strains. Compounds showed remarkable potency with MIC values ≤0.006 μM for some derivatives .
    CompoundMIC (μM)Activity Type
    18≤0.006Antitubercular
    13≤0.006Antitubercular
  • Evaluation Against Cancer Cell Lines : A series of compounds were tested for antiproliferative activity across multiple cancer cell lines with promising results indicating selective toxicity towards cancer cells while sparing normal cells .
    Cell LineCompoundIC50 (μM)
    HeLa101.8
    HCT-116110.7

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s key structural differentiators include:

  • Imidazo[1,2-a]pyridine core : Unlike pyrimidine-based analogues (e.g., 7-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine), the pyridine ring in this compound influences electronic properties and hydrogen-bonding capacity .
  • Substituents: The methyl carboxylate and aminomethyl groups contrast with substituents in analogues such as: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-...dicarboxylate (1l): Features electron-withdrawing nitro and cyano groups, increasing molecular weight (estimated ~556 g/mol) and reducing aqueous solubility compared to the aminomethyl-substituted compound .

Functional and Application Insights

  • Aminomethyl Group: Enhances aqueous solubility and bioavailability compared to hydrophobic substituents (e.g., nitrophenyl in 1l) . The hydrochloride salt further stabilizes the compound for pharmaceutical formulation .
  • Methyl Carboxylate : Provides a metabolically labile ester group, enabling prodrug strategies or controlled release, unlike stable amide or nitrile groups in analogues .

Research Findings and Implications

  • Synthetic Pathways : The compound’s synthesis likely follows routes similar to ethyl 3-[2-hydroxyimidazo[1,2-a]pyridin-3-yl]acrylates, as described in , where elimination reactions yield functionalized derivatives .
  • Biological Relevance: While direct activity data are unavailable, analogues with aminomethyl groups (e.g., ) are explored as CNS agents due to their ability to cross the blood-brain barrier .
  • Commercial Availability : and highlight the compound’s role as a building block in drug discovery, with vendors like Enamine Ltd. and Aaron Chemicals LLC offering related derivatives .

Q & A

Q. What are the standard synthetic routes for preparing methyl7-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate hydrochloride?

  • Methodological Answer : The compound is typically synthesized via microwave-assisted reactions or thermal cyclization. For example, microwave reactions in methanol/water (1:2 v/v) with trifluoroacetic acid (TFA) as a catalyst yield imidazo[1,2-a]pyridine derivatives (e.g., 66–67% yields for compounds 5y and 5z) . Hydrochloride salt formation often occurs in situ by using HCl during cyclization, as seen in reactions of 4,5-dihydro-1H-imidazol-2-amine hydrobromides with ethyl ethoxymethylenecyanoacetate (EMCA) under acidic conditions .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer : Key techniques include:
  • IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1720–1730 cm⁻¹ for ester groups) .
  • Multidimensional NMR (¹H, ¹³C, HSQC, HMBC) to assign protons and carbons. For instance, HMBC correlations resolve ambiguities in quaternary carbons (e.g., C-8a in imidazo[1,2-a]pyrimidines) .
  • Mass spectrometry (MS) to confirm molecular ions (e.g., [M+H]⁺ or [M-H]⁻ peaks) .

Q. How is the role of HCl critical in the synthesis of this hydrochloride salt?

  • Methodological Answer : HCl facilitates cyclization and salt formation. In reactions involving hydrobromide salts (e.g., compound 3a–3h), HCl protonates intermediates, enabling cyclization via N6 nitrogen attack on EMCA’s ethoxy group. Transesterification byproducts (methyl/ethyl esters) may form, depending on substituents .

Q. What solvent systems are optimal for purification of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Methanol/water mixtures (1:2 v/v) are effective for dissolving reactants, while preparative thin-layer chromatography (TLC) or silica gel extraction isolates products. For example, compounds 7a–7h were purified via TLC followed by methanol extraction from silica .

Q. How is reaction progress monitored during synthesis?

  • Methodological Answer :
  • TLC with silica plates and UV visualization tracks reaction completion (e.g., ethyl acetate/hexane eluents) .
  • HPLC (≥98% purity criteria) ensures product homogeneity, as seen in quality control of similar heterocycles .

Advanced Questions

Q. How can statistical design of experiments (DoE) optimize reaction yields for this compound?

  • Methodological Answer : DoE minimizes trial-and-error by systematically varying parameters (e.g., temperature, solvent ratio, catalyst loading). For example, fractional factorial designs can identify critical factors in microwave reactions, reducing experimental runs by 50% while maintaining resolution . Response surface methodology (RSM) further refines optimal conditions .

Q. What computational strategies validate NMR assignments in structurally complex derivatives?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G(d,p) level calculates NMR chemical shifts, which are compared to experimental data. For instance, DFT validation resolved ambiguities in H-2/H-3 proton assignments in compound 7f, confirming coupling constants (J = 8–10 Hz) .

Q. How can transesterification byproducts be minimized during synthesis?

  • Methodological Answer :
  • Use anhydrous conditions to suppress methanol’s nucleophilicity.
  • Optimize acid catalyst concentration (e.g., 0.1–1 mol% TFA) to favor cyclization over ester exchange .
  • Monitor reaction time: Prolonged heating increases methyl ester formation (up to 45% in compound 7h) .

Q. Which advanced NMR techniques resolve overlapping signals in imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :
  • HSQC correlates ¹H and ¹³C shifts, distinguishing aromatic substituents (e.g., chromen-4-yl in compound 5z) .
  • HMBC detects long-range couplings (e.g., H-2 to N-1 in compound 7a), critical for assigning quaternary carbons .
  • DQF-COSY identifies scalar-coupled protons in crowded regions (e.g., H-3/H-4 in imidazo-pyridines) .

Q. How are contradictions in spectral data resolved for structurally similar intermediates?

  • Methodological Answer :
  • Compare experimental shifts with literature databases (e.g., SciFinder, Reaxys) for known analogs.
  • Synthesize isotopically labeled analogs (e.g., ¹³C-enriched compounds) to confirm assignments .
  • Use tandem MS/MS to differentiate isomers via fragmentation patterns (e.g., [M-Cl]⁺ vs. [M-COOEt]⁺ ions) .

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